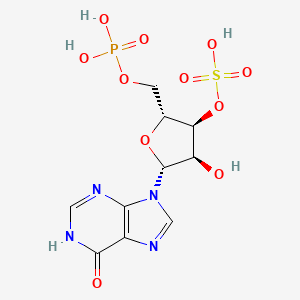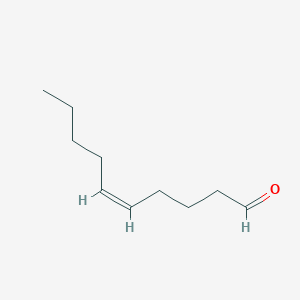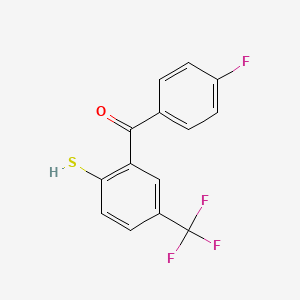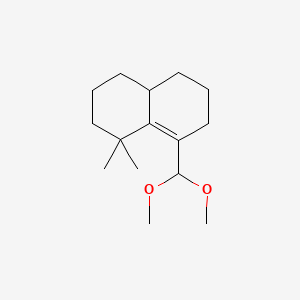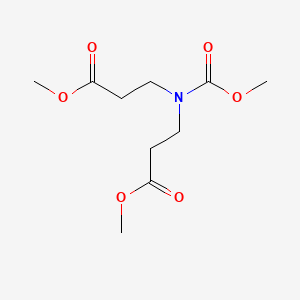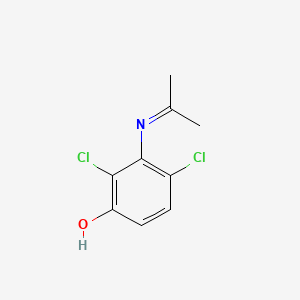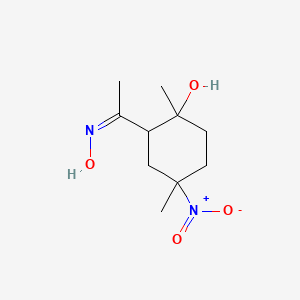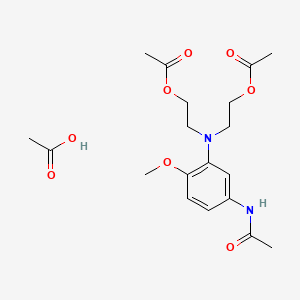
Einecs 281-826-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of formaldehyde, reaction products with ethylenediamine, involves the reaction of formaldehyde with ethylenediamine under controlled conditions. The reaction typically occurs in an aqueous medium, with the formaldehyde acting as the electrophile and ethylenediamine as the nucleophile. The reaction is exothermic and requires careful temperature control to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Formaldehyde, reaction products with ethylenediamine, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines and alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Applications De Recherche Scientifique
Formaldehyde, reaction products with ethylenediamine, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein and nucleic acid interactions due to its ability to form cross-links.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its ability to form cross-links between molecules. This cross-linking ability is due to the presence of reactive functional groups that can interact with various molecular targets. The pathways involved include nucleophilic addition and substitution reactions, which allow the compound to modify the structure and function of proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Formaldehyde, reaction products with ethylenediamine, can be compared with other similar compounds such as:
Formaldehyde, reaction products with ammonia: This compound also forms cross-links but has different reactivity and applications.
Formaldehyde, reaction products with urea: Used primarily in the production of resins and adhesives, it has a different mechanism of action compared to the ethylenediamine derivative.
Formaldehyde, reaction products with melamine: Known for its use in the production of durable plastics and laminates, it has unique properties and applications.
Formaldehyde, reaction products with ethylenediamine, stands out due to its specific reactivity and versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
84030-51-3 |
|---|---|
Formule moléculaire |
C19H28N2O8 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate;acetic acid |
InChI |
InChI=1S/C17H24N2O6.C2H4O2/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4) |
Clé InChI |
UYNYBIGIXRLSBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



